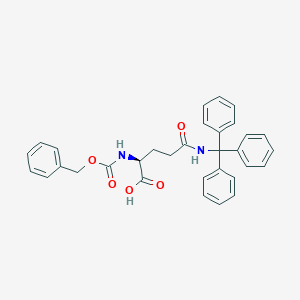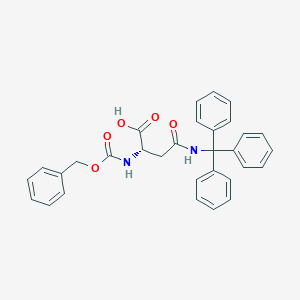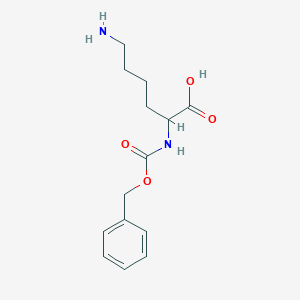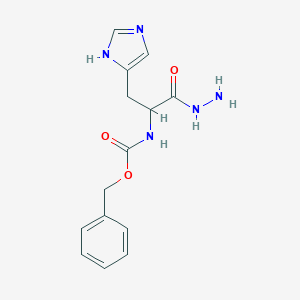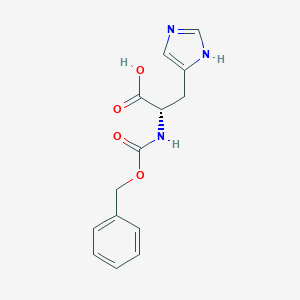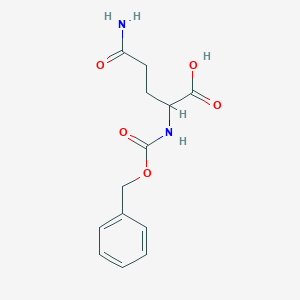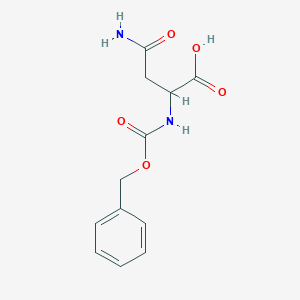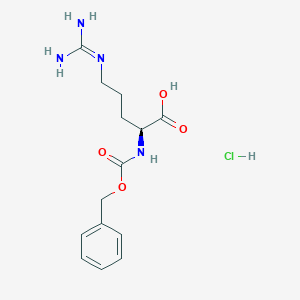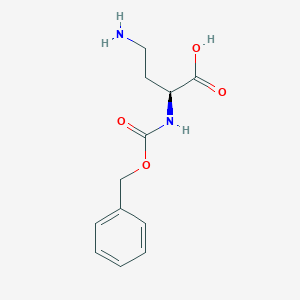
N-alpha-Phthalyl-L-Asparagine
货号 B554836
CAS 编号:
42406-52-0
分子量: 262.22 g/mol
InChI 键: FXHJNPKWNYXBKP-QMMMGPOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
“N-alpha-Phthalyl-L-Asparagine” is a derivative of asparagine .
Synthesis Analysis
The synthesis of L-Asparagine has been achieved under fed-batch mode, where the yield reached 90.15% with twice feeding of sodium hexametaphosphate . Asparagine synthetase (ASNS) converts aspartate and glutamine to asparagine and glutamate in an ATP-dependent reaction .Molecular Structure Analysis
The molecular formula of “N-alpha-Phthalyl-L-Asparagine” is C12H10N2O5 . The molecular weight is 262.22 g/mol . The IUPAC name is (2 S )-4-amino-2- (1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid .Chemical Reactions Analysis
The therapeutic effects of asparaginase, which is related to asparagine, are due to the depletion of the essential amino acid asparagine . This process inhibits protein biosynthesis in lymphoblasts .科学研究应用
-
Treatment of Acute Lymphoblastic Leukemia (ALL)
- Field : Medical Science, Oncology
- Application : L-asparaginase catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . This ability to inhibit protein biosynthesis in lymphoblasts makes it useful in treating ALL .
- Method : The enzyme is administered as part of a chemotherapy regimen. It depletes asparagine in the blood, which leukemic cells are unable to synthesize. This starves the leukemic cells of this necessary amino acid, inhibiting protein synthesis and leading to cell death .
- Results : L-asparaginase has been shown to be effective in the treatment of ALL, contributing to the high survival rates seen in patients with this disease .
-
Treatment of Hodgkin’s Lymphoma
- Field : Medical Science, Oncology
- Application : Similar to its use in ALL, L-asparaginase is used in the treatment of Hodgkin’s lymphoma .
- Method : The enzyme is used as part of a chemotherapy regimen, where it depletes asparagine in the blood, leading to cell death in the lymphoma cells .
- Results : While the effectiveness can vary, L-asparaginase is considered a valuable tool in the treatment of this type of lymphoma .
-
Food Industry Applications
- Field : Food Science
- Application : L-asparaginase is used in the food industry to reduce the levels of acrylamide, a potential carcinogen, in carbohydrate-rich foods cooked at high temperatures .
- Method : The enzyme is added to food products where it breaks down asparagine, which can form acrylamide when heated, into aspartic acid .
- Results : The use of L-asparaginase in food preparation can significantly reduce the levels of acrylamide, contributing to safer food products .
-
Biosensor for Asparagine
- Field : Biotechnology
- Application : L-asparaginase can be used as a biosensor for asparagine in both the therapeutic/pharmaceutical and food industries .
- Method : The enzyme can be confined in different (nano)materials through distinct techniques, such as physical adsorption, covalent attachment, and entrapment .
- Results : The confined L-asparaginase in nanomaterials has improved properties, especially specificity, half-life enhancement, and thermal and operational stability improvement, allowing its reuse, increased proteolysis resistance, and immunogenicity elimination .
-
Production through Solid State and Submerged Fermentation
- Field : Biotechnology
- Application : L-asparaginase can be produced through the solid state (SSF) and submerged (SmF) fermentation .
- Method : Different isozymes of this enzyme have been isolated from a wide range of organisms, including plants and terrestrial and marine microorganisms .
- Results : Information about the three-dimensional structure of L-asparaginase from Escherichia coli and Erwinia sp. have identified residues that are essential for catalytic activity .
-
Antineoplastic Activity
- Field : Medical Science, Oncology
- Application : L-asparaginase has antineoplastic activity and has been the focus of several papers in the most recent three decades .
- Method : L-asparaginase, also known as aminohydrolase, pertains to the amidase group of enzymes and can break down the amino acid L-asparagine into aspartate and ammonia .
- Results : This feature of L-asparaginase is remarkable for the considerable attention it has attracted due to its antineoplastic activity .
-
Anticancer Drug
- Field : Medical Science, Oncology
- Application : L-asparaginase is used as an anticancer drug, mostly for acute lymphoblastic leukaemia (ALL) treatment .
- Method : The enzyme breaks down the amino acid L-asparagine into aspartate and ammonia .
- Results : This feature of L-asparaginase has attracted considerable attention due to its antineoplastic activity .
-
Acrylamide Reduction
- Field : Food Science
- Application : L-asparaginase is used in acrylamide reduction when starch-rich foods are cooked at temperatures above 100 °C .
- Method : The enzyme breaks down asparagine, which can form acrylamide when heated, into aspartic acid .
- Results : This application of L-asparaginase significantly reduces the levels of acrylamide, contributing to safer food products .
-
Biosensor for Asparagine
- Field : Biotechnology
- Application : L-asparaginase is used as a biosensor for asparagine in both the therapeutic/pharmaceutical and food industries .
- Method : The enzyme can be confined in different (nano)materials through distinct techniques, such as physical adsorption, covalent attachment, and entrapment .
- Results : The confined L-asparaginase in nanomaterials has improved properties, especially specificity, half-life enhancement, and thermal and operational stability improvement, allowing its reuse, increased proteolysis resistance, and immunogenicity elimination .
安全和危害
未来方向
属性
IUPAC Name |
(2S)-4-amino-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c13-9(15)5-8(12(18)19)14-10(16)6-3-1-2-4-7(6)11(14)17/h1-4,8H,5H2,(H2,13,15)(H,18,19)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHJNPKWNYXBKP-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373333 | |
| Record name | N-alpha-Phthalyl-L-Asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-alpha-Phthalyl-L-Asparagine | |
CAS RN |
42406-52-0 | |
| Record name | N-alpha-Phthalyl-L-Asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



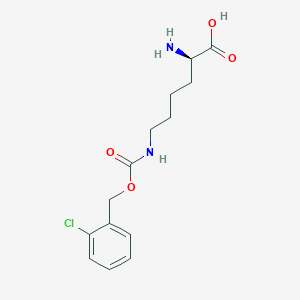
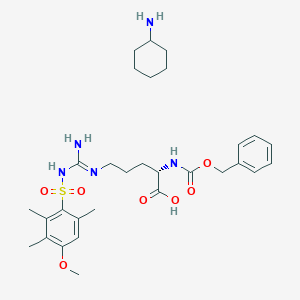
![L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554764.png)
